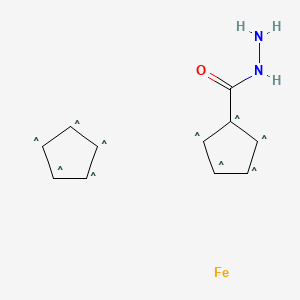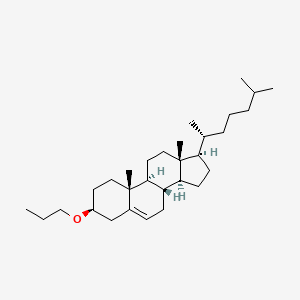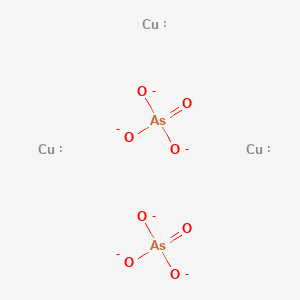
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate is a complex carbohydrate derivative It is a benzoate ester of a disaccharide composed of alpha-D-glucopyranoside and beta-D-fructofuranosyl units
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate involves multiple steps, including the protection and deprotection of functional groups, glycosylation, and benzoate esterification. The process typically starts with the protection of hydroxyl groups on the glucose and fructose units, followed by glycosylation to form the disaccharide. The final step involves the esterification of the disaccharide with benzoic acid under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, which offers a more environmentally friendly and efficient approach compared to traditional chemical synthesis . Enzymatic methods utilize specific enzymes to catalyze the formation of the disaccharide and its subsequent esterification.
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoate ester back to the alcohol form.
Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate has several scientific research applications:
Chemistry: Used as a model compound in carbohydrate chemistry studies.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of drug delivery systems and as a surfactant-based permeation enhancer.
Mechanism of Action
The compound exerts its biological effects through various mechanisms. It modulates the expression of genes involved in inflammation and oxidative stress. Additionally, it activates signaling pathways such as the Nrf2 pathway, which plays a crucial role in regulating cellular antioxidant defense.
Comparison with Similar Compounds
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Octadecanoate: A surfactant-based permeation enhancer used in drug delivery systems.
Sucrose: A common disaccharide composed of glucose and fructose units.
Trehalose: A disaccharide consisting of two glucose units, known for its stability and protective properties.
Uniqueness: Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate is unique due to its benzoate ester group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
12738-64-6 |
|---|---|
Molecular Formula |
C19H26O12 |
Molecular Weight |
446.4 |
IUPAC Name |
benzoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11.C7H6O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;8-7(9)6-4-2-1-3-5-6/h4-11,13-20H,1-3H2;1-5H,(H,8,9)/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |
SMILES |
C1=CC=C(C=C1)C(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








